Perzinfotel - 144912-63-0

Perzinfotel

Catalog Number: EVT-279113
CAS Number: 144912-63-0
Molecular Formula: C9H13N2O5P
Molecular Weight: 260.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Perzinfotel, chemically known as [2-(8,9-Dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic acid, is a synthetic compound classified as an NMDA receptor antagonist. [] It exhibits high affinity for the glutamate site of the NMDA receptor. [] Perzinfotel has gained significant interest in scientific research for its potential therapeutic applications, particularly in the areas of pain management and anesthesia. [] Studies have investigated its use in reducing anesthetic requirements and mitigating pain associated with inflammatory conditions. [, , ]

Future Directions
  • Optimization of Prodrug Strategies: Further research can focus on developing and optimizing prodrug strategies to enhance Perzinfotel's oral bioavailability, potentially leading to more patient-friendly formulations. []

Isoflurane

Relevance: Isoflurane's Minimum Alveolar Concentration (MAC) is significantly reduced by Perzinfotel, as demonstrated in several studies involving dogs and cats. [, , , , ]. This means that Perzinfotel enhances the anesthetic effects of Isoflurane, potentially allowing for lower doses of Isoflurane to be used and reducing its side effects.

Fentanyl

Relevance: Similar to Perzinfotel, Fentanyl also reduces the MAC of Isoflurane. [, ] Moreover, a combination of Perzinfotel and Fentanyl shows a synergistic effect, leading to an even more pronounced reduction in Isoflurane MAC than either drug alone. [, ] This highlights the potential for combining these drugs to achieve greater anesthetic sparing.

Butorphanol Tartrate

Relevance: Butorphanol Tartrate, like Perzinfotel, can decrease the MAC of Isoflurane in cats and dogs. [, ] Combining Perzinfotel with Butorphanol Tartrate demonstrated a synergistic effect, resulting in a greater reduction of Isoflurane MAC compared to either drug alone. [] This synergistic effect suggests a potential benefit in using a combination of these drugs for anesthesia.

PLA-695

Relevance: In a study comparing the analgesic effects of different compounds in a dog model of synovitis, PLA-695 was compared against Perzinfotel and Carprofen. [, ] While both PLA-695 and Carprofen showed some level of analgesic activity, Perzinfotel exhibited a more pronounced effect in reducing pain scores. This comparison helps to contextualize the analgesic properties of Perzinfotel within a broader research landscape.

Carprofen

Relevance: Carprofen served as a positive control treatment in a study evaluating the analgesic effects of Perzinfotel and a PLA2 inhibitor. [] Carprofen, a known analgesic, was used as a benchmark to compare the efficacy of Perzinfotel in reducing pain in dogs with induced synovitis.

Memantine

Relevance: Although not structurally related to Perzinfotel, Memantine is mentioned as an example of an uncompetitive NMDA receptor channel blocker. [] Unlike Memantine, Perzinfotel acts as a competitive NMDA receptor antagonist, highlighting a difference in their mechanisms of action.

Dizocilpine

Relevance: Dizocilpine is mentioned alongside Memantine as an example of an uncompetitive NMDA receptor channel blocker. [] This comparison emphasizes the distinct mechanism of action of Perzinfotel, which acts as a competitive antagonist at the NMDA receptor.

Ketamine

Relevance: Similar to Memantine and Dizocilpine, Ketamine is mentioned as an uncompetitive NMDA receptor channel blocker, contrasting with Perzinfotel's competitive antagonist activity at the NMDA receptor. [] This comparison underscores the different pharmacological profiles and potential clinical applications of these NMDA receptor modulators.

Ifenprodil

Relevance: Ifenprodil is cited as an example of an NR2B selective NMDA receptor antagonist. [] This comparison highlights the broader landscape of NMDA receptor antagonists and their potential for subtype-selective pharmacological effects, in contrast to Perzinfotel's broader NMDA receptor antagonism.

Selfotel

Relevance: Selfotel is mentioned alongside Perzinfotel as a glutamate antagonist, specifically as a competitive NMDA receptor antagonist. [] This emphasizes the shared mechanism of action between these two compounds, although their pharmacological profiles and clinical applications may differ.

3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic Acid (CPP)

Relevance: CPP, similar to Perzinfotel and Selfotel, is a competitive NMDA receptor antagonist and is mentioned as another glutamate antagonist. [] This highlights the shared pharmacological target of these compounds and their potential to modulate glutamatergic neurotransmission.

d,l-(E)-2-Amino-4-propyl-5-phosphono-3-pentenoic Acid (CGP-39653)

Relevance: CGP-39653 is listed as a competitive NMDA receptor antagonist alongside Perzinfotel, Selfotel, and CPP. [] This emphasizes the shared mechanism of action among these compounds as glutamate antagonists targeting the NMDA receptor.

Prostaglandin E2 (PGE2)

Relevance: In a study investigating the antinociceptive effects of Perzinfotel, PGE2 was used to induce thermal hypersensitivity in rats. [] Perzinfotel successfully blocked this PGE2-induced hypersensitivity, demonstrating its ability to mitigate pain signals mediated by inflammatory mediators.

Capsaicin

Relevance: Capsaicin was employed alongside PGE2 to induce thermal hypersensitivity in a study evaluating the analgesic effects of Perzinfotel. [] The ability of Perzinfotel to block both PGE2- and Capsaicin-induced hypersensitivity suggests that it might act on multiple pain pathways.

Source and Classification

Perzinfotel is sourced from various chemical databases, including PubChem and BenchChem, where it is cataloged under the identifier 144912-63-0. Its classification as a phosphonic acid derivative indicates its structural characteristics and potential reactivity in biological systems .

Synthesis Analysis

Methods and Technical Details

The synthesis of Perzinfotel involves several key steps:

  1. Starting Material: The synthesis begins with 3-cyclobutene-1,2-dione, which serves as an achiral alpha-amino acid bioisostere.
  2. Formation of Bicyclic Structure: The initial reaction forms the bicyclic core structure essential for the compound's activity.
  3. Introduction of Phosphonic Acid Group: A critical step involves attaching the phosphonic acid group, which is vital for the compound's biological function.
  4. Purification: The final step includes purification processes to isolate the desired compound with high yield and purity.

Industrial production methods have not been extensively documented, likely due to its discontinued development in pharmaceutical applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of Perzinfotel can be represented using its canonical SMILES notation: C1CNC2=C(C(=O)C2=O)N(C1)CCP(=O)(O)O. This notation reveals a bicyclic structure featuring nitrogen atoms within the rings, along with functional groups typical of phosphonic acids .

Key structural data includes:

  • Molecular Formula: C9H13N2O5P\text{C}_9\text{H}_{13}\text{N}_2\text{O}_5\text{P}
  • Molecular Weight: 246.18 g/mol
  • Canonical SMILES: C1CNC2=C(C(=O)C2=O)N(C1)CCP(=O)(O)O
Chemical Reactions Analysis

Reactions and Technical Details

Perzinfotel undergoes various chemical reactions, which include:

  • Oxidation: Functional groups can be converted to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Carbonyl groups may be reduced to alcohols utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: Functional groups can be replaced by nucleophiles or electrophiles under suitable conditions.

The products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

Process and Data

Perzinfotel's mechanism of action primarily revolves around its ability to modulate anesthetic effects. Studies have demonstrated that administration of Perzinfotel significantly decreases the minimum alveolar concentration required for isoflurane anesthesia in cats, indicating its role as an anesthetic adjunct. The exact biochemical pathways are still under investigation, but it appears to interact with neurotransmitter systems involved in pain modulation and consciousness .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in water due to its phosphonic acid group.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids and bases.
  • Reactivity: Exhibits reactivity typical of phosphonic acids, including potential hydrolysis under certain conditions.

Relevant data indicates that Perzinfotel maintains its structural integrity under physiological conditions but may undergo transformations in specific chemical environments .

Applications

Scientific Uses

Perzinfotel has been primarily investigated for its applications in veterinary medicine, particularly in anesthesia. Its ability to reduce anesthetic requirements makes it a candidate for improving anesthetic protocols in animals. Research studies have demonstrated significant effects on the minimum alveolar concentration of isoflurane when administered before induction, suggesting practical applications in clinical settings for enhancing patient safety and comfort during surgical procedures .

Introduction to Perzinfotel as a Neuropharmacological Agent

Discovery and Rational Design of Perzinfotel (EAA-090)

Perzinfotel (originally designated EAA-090; IUPAC name: [2-(8,9-Dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)ethyl]phosphonic acid) emerged from a concerted effort to overcome the limitations of earlier competitive NMDA receptor antagonists, particularly their propensity to induce psychotomimetic effects and their frequently suboptimal pharmacokinetic profiles [4] [5]. Its design was underpinned by a sophisticated bioisosteric replacement strategy centered on the squaric acid moiety (3,4-dihydroxycyclobut-3-ene-1,2-dione). Researchers at Eli Lilly and Company recognized squaric acid as a unique multifunctional bioisostere capable of mimicking critical pharmacophoric elements present in endogenous ligands and existing competitive antagonists, particularly the planar, acidic, and hydrogen-bonding features of the distal carboxylate/phosphate group in compounds like AP5 and CPP [5] [6].

The core innovation in Perzinfotel's structure lies in the bicyclic diazasemibullvalene scaffold, where the squaric acid moiety is integrated into a conformationally constrained 2,6-diazabicyclo[5.2.0]nonadiene ring system [4] [5]. This design achieved several critical objectives simultaneously:

  • Electron-Deficient Diketone Mimicry: The squaryl group's highly electron-deficient 1,2-dicarbonyl system effectively mimics the planar anionic character of the phosphate or carboxylate groups in traditional competitive antagonists, facilitating high-affinity interaction with the glutamate binding pocket on GluN2 subunits [5] [6].
  • Conformational Restriction: Embedding the squaryl group within the bicyclic system significantly reduced rotational freedom compared to linear chain antagonists like CPP. This restriction was hypothesized to pre-organize the molecule into its bioactive conformation, potentially enhancing binding affinity and selectivity [4].
  • Acidification of Phosphonate: Appending the phosphonic acid group (-PO₃H₂) via a short ethyl linker provided the essential second anionic moiety required for high-affinity NMDA receptor binding. The proximity and electronic influence of the electron-withdrawing squaryl group were anticipated to enhance the acidity (lower pKa) of the phosphonate, promoting its ionization at physiological pH and strengthening ionic interactions within the binding pocket [4] [6].

This rational design yielded a compound exhibiting potent competitive antagonism at the NMDA receptor. In vitro electrophysiological studies confirmed its ability to selectively inhibit NMDA-induced currents (IC₅₀ ~28 nM), demonstrating clear superiority over earlier antagonists in functional assays [4] [5]. Crucially, Perzinfotel displayed an unprecedented separation between neuroprotective efficacy and psychotomimetic potential. Preclinical studies, particularly in rodent models of ischemic stroke, demonstrated significant neuroprotection at doses substantially lower than those producing PCP-like behavioral effects, a critical advantage over many predecessors like MK-801 [4] [5]. This unique therapeutic index positioned Perzinfotel as a highly promising candidate for conditions involving NMDA receptor-mediated excitotoxicity.

Table 2: Key Structural and Pharmacological Properties of Perzinfotel (EAA-090)

PropertyDescription/ValueSignificance
Chemical ClassSquaric Acid Amide Derivative / PhosphonateUnique chemotype among NMDA antagonists
IUPAC Name[2-(8,9-Dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)ethyl]phosphonic acidDescribes the bicyclic core and phosphonate group
Molecular FormulaC₉H₁₃N₂O₅PMolecular weight: 260.18 g/mol
MechanismCompetitive Antagonist (Glutamate site, GluN2)Binds orthosteric site, preventing glutamate activation
In Vitro IC₅₀~28 nM (NMDA-induced currents)High potency at NMDA receptors
Key Structural FeatureBicyclic Diazasemibullvalene Core with PhosphonateEnables conformational pre-organization and strong ionic binding
Primary Therapeutic TargetIschemic Brain Damage (Stroke)Validated in multiple animal stroke models
Distinguishing FeatureClear separation of neuroprotective dose from psychotomimetic doseReduced risk of PCP-like side effects compared to earlier antagonists

Structural Uniqueness Among Competitive NMDA Antagonists

Perzinfotel's molecular architecture represents a significant departure from traditional competitive NMDA antagonists, primarily through its strategic incorporation of the squaric acid bioisostere within a rigid bicyclic framework. This design confers several distinct advantages over conventional linear or monocyclic phosphonate/carboxylate antagonists like CPP (3-((R,S)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid) or AP5 (2-amino-5-phosphonopentanoic acid) [5] [6].

  • Squaramide as a Multifunctional Bioisostere: The central squaramide moiety (the diamino derivative of squaric acid) within the bicyclic core acts as a remarkably effective planar anion mimic. Unlike traditional carboxylate or phosphonate groups, which typically exist as tetrahedral anions, the squaramide system offers a rigid, fully conjugated cyclic system with delocalized partial negative charge across the ring oxygen atoms and the carbonyl groups [6]. This planar, electron-deficient system enables unique π-π stacking interactions and bidentate hydrogen bonding capabilities with complementary residues in the glutamate binding pocket (likely within the S1/S2 domains of GluN2 subunits), interactions less accessible to aliphatic carboxylates or even single phosphonates [5] [6]. Computational analyses suggest this motif effectively mimics the transition state of glutamate binding or the geometry of the endogenous ligand when the receptor is in a closed conformation.

  • Enhanced Pharmacophore Presentation via Conformational Restriction: Embedding the squaramide unit within the 2,6-diazabicyclo[5.2.0]nonadiene ring system creates exceptional conformational rigidity. Unlike flexible antagonists such as AP7 (2-amino-7-phosphonoheptanoic acid), where the phosphonoethylamine chain can adopt multiple rotameric states, Perzinfotel's bioactive conformation is largely pre-organized [6]. This rigidity significantly reduces the entropic penalty associated with binding to the receptor, contributing to its high affinity (IC₅₀ ~28 nM). The fixed spatial orientation between the squaramide "glutamate mimic" and the terminal phosphonate group ensures optimal simultaneous engagement with key cationic (e.g., Arg, Lys) residues within the binding pocket [4] [6].

  • Synergistic Electronic Effects on Phosphonate Acidity: The short ethyl linker tethering the phosphonic acid group to the electron-deficient bicyclic core induces a pronounced electronic effect. The powerful electron-withdrawing nature of the squaramide significantly increases the acidity of the phosphonate group (lowering its pKₐ values) compared to phosphonates attached to aliphatic or simple aromatic systems [4] [6]. This ensures near-complete ionization of the phosphonate (-PO₃²⁻) at physiological pH (7.4), maximizing its capacity for strong ionic interactions and hydrogen bonding with positively charged residues (e.g., Arg, Lys, Ser) in the NMDA receptor binding site. This enhanced acidity is a critical factor distinguishing Perzinfotel from antagonists like CGP 37849, which possess phosphonates with higher pKₐ values [9].

  • Distinction from Channel Blockers and Allosteric Modulators: Perzinfotel's mechanism fundamentally differs from non-competitive antagonists. It does not bind within the ion channel pore like MK-801 (dizocilpine), ketamine, or memantine (trapping or foot-in-the-door blockers) [7] [9]. Nor does it target the glycine co-agonist site (GluN1), the polyamine modulatory site, or the ifenprodil-binding site on the GluN2B amino-terminal domain (ATD) like NR2B-selective antagonists (e.g., ifenprodil, RO25,6981, CP-101,606) [2] [8]. Its exclusive action at the orthosteric glutamate site on GluN2 subunits provides a direct and specific mechanism to prevent receptor activation by excess glutamate, the primary driver of excitotoxicity.

Table 3: Functional Group Mimicry via Squaric Acid Metaphors in Perzinfotel Design

Conventional Functional Group in NMDA AntagonistsSquaric Acid Metaphor in PerzinfotelAdvantages Conferred
Distal Carboxylate (e.g., in AP5, AP7)Squaramide Ring (Planar 1,3-dicarbonyl diamino system)Enhanced planarity for π-stacking; bidentate H-bonding; delocalized anionic character
Terminal Phosphonate (e.g., in CPP, CGP37849)Phosphonoethyl Group Attached to SquaramideIncreased acidity (lower pKa) due to electron-withdrawing squaramide; optimal spatial positioning via rigid linker
Flexible Alkyl/Ether LinkersConformationally Locked Bicyclo[5.2.0] FrameworkDrastically reduced conformational entropy loss upon binding; precise orientation of pharmacophores
Amino Acid Backbone (e.g., in D-AP5)Diazabicyclic CoreNon-metabolizable peptide bond surrogate; resistance to enzymatic degradation; improved stability

Perzinfotel thus stands as a testament to the power of rational bioisosteric replacement and conformational design in medicinal chemistry. Its squaric acid-derived core represents a novel chemotype that successfully addressed key limitations of earlier competitive NMDA antagonists, offering high potency, improved specificity for pathological overactivation, and a markedly reduced propensity for inducing psychotomimetic side effects compared to channel blockers. Although its development was hampered by low oral bioavailability (~3-5%), necessitating prodrug approaches (e.g., oxymethylene-spaced diphenyl analogue), its structural and mechanistic uniqueness solidifies its importance in the NMDA receptor antagonist landscape [3] [5].

Properties

CAS Number

144912-63-0

Product Name

Perzinfotel

IUPAC Name

2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)ethylphosphonic acid

Molecular Formula

C9H13N2O5P

Molecular Weight

260.18 g/mol

InChI

InChI=1S/C9H13N2O5P/c12-8-6-7(9(8)13)11(3-1-2-10-6)4-5-17(14,15)16/h10H,1-5H2,(H2,14,15,16)

InChI Key

BDABGOLMYNHHTR-UHFFFAOYSA-N

SMILES

C1CNC2=C(C(=O)C2=O)N(C1)CCP(=O)(O)O

Solubility

Soluble in DMSO

Synonyms

(2-(8,9-Dioxo-2,6-diazabicyclo(5.2.0)non-1(7)-en-2-yl)ethyl)phosphonic acid
2-(dioxo-2,6-diazabicyclo(5.2.0)non-ethyl) phosphonic acid
EAA 090
EAA-090
perzinfotel

Canonical SMILES

C1CNC2=C(C(=O)C2=O)N(C1)CCP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.